

Spectroscopic comparison of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde and its precursors

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Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1325372

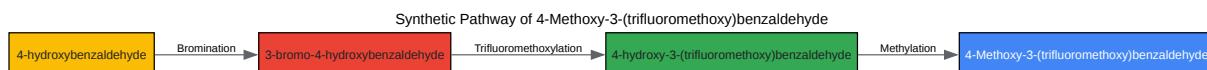
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A Spectroscopic Journey: Unveiling the Characteristics of **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** and Its Precursors

In the landscape of pharmaceutical and materials science research, the synthesis and characterization of novel aromatic compounds are of paramount importance. This guide provides a detailed spectroscopic comparison of **4-Methoxy-3-(trifluoromethoxy)benzaldehyde**, a compound of interest for its potential applications in drug development and material sciences, with its key precursors. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for researchers and scientists in the field.

Synthetic Pathway

The synthesis of **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** can be conceptualized as a multi-step process commencing from readily available starting materials. A plausible synthetic route, based on established organic chemistry principles, is outlined below. This pathway informed the selection of precursors for spectroscopic comparison.



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A plausible synthetic route to **4-Methoxy-3-(trifluoromethoxy)benzaldehyde**.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** and its precursors. Data from closely related analogs are included for comparative purposes where direct experimental data for the target compounds are not readily available.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
4-Methoxy-3-(trifluoromethoxy)benzaldehyde	N/A	No experimental data found.
4-hydroxy-3-(trifluoromethoxy)benzaldehyde	N/A	Limited data from commercial suppliers suggests characteristic aromatic and aldehyde proton signals.
3-bromo-4-hydroxybenzaldehyde	N/A	No experimental data found.
4-hydroxybenzaldehyde	DMSO-d6	9.78 (s, 1H, -CHO), 7.80 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 10.4 (br s, 1H, -OH)
4-methoxybenzaldehyde (analog)	CDCl ₃	9.88 (s, 1H, -CHO), 7.84 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 3.87 (s, 3H, -OCH ₃) ^{[1][2]}

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Methoxy-3-(trifluoromethoxy)benzaldehyde	N/A	No experimental data found.
4-hydroxy-3-(trifluoromethoxy)benzaldehyde	N/A	No experimental data found.
3-bromo-4-hydroxybenzaldehyde	N/A	No experimental data found.
4-hydroxybenzaldehyde	N/A	Data available from spectral databases.[3]
4-methoxybenzaldehyde (analog)	DMSO-d6	191.3, 164.2, 131.8, 129.7, 114.5, 55.7[4]

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorptions (cm ⁻¹)
4-Methoxy-3-(trifluoromethoxy)benzaldehyde	N/A	No experimental data found.
4-hydroxy-3-(trifluoromethoxy)benzaldehyde	N/A	No experimental data found.
3-bromo-4-hydroxybenzaldehyde	N/A	No experimental data found.
4-hydroxybenzaldehyde	Solid (Mull)	~3180 (O-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, 1510 (C=C stretch, aromatic)[5]
4-methoxybenzaldehyde (analog)	Vapor	~2840, 2740 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde), ~1600, 1580 (C=C stretch, aromatic), ~1260 (C-O stretch, ether)[6]

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M]+ or [M+H]+ (m/z)	Key Fragments (m/z)
4-Methoxy-3-(trifluoromethoxy)benzaldehyde	GC-MS (EI)	220[7]	Data not detailed.
Predicted		[M]+ 220.03, [M+H]+ 221.04[8]	
4-hydroxy-3-(trifluoromethoxy)benzaldehyde	Predicted	[M]+ 206.02, [M+H]+ 207.03	
3-bromo-4-hydroxybenzaldehyde	EI	200/202[9][10]	171/173, 121, 93, 65[9]
4-hydroxybenzaldehyde	EI	122	121, 93, 65
4-methoxybenzaldehyde (analog)	EI	136	135, 107, 92, 77

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. ^1H , ^{13}C , and ^{19}F NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, a small amount of the analyte is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FTIR

spectrometer. The spectrum is recorded as a function of wavenumber (cm^{-1}). For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

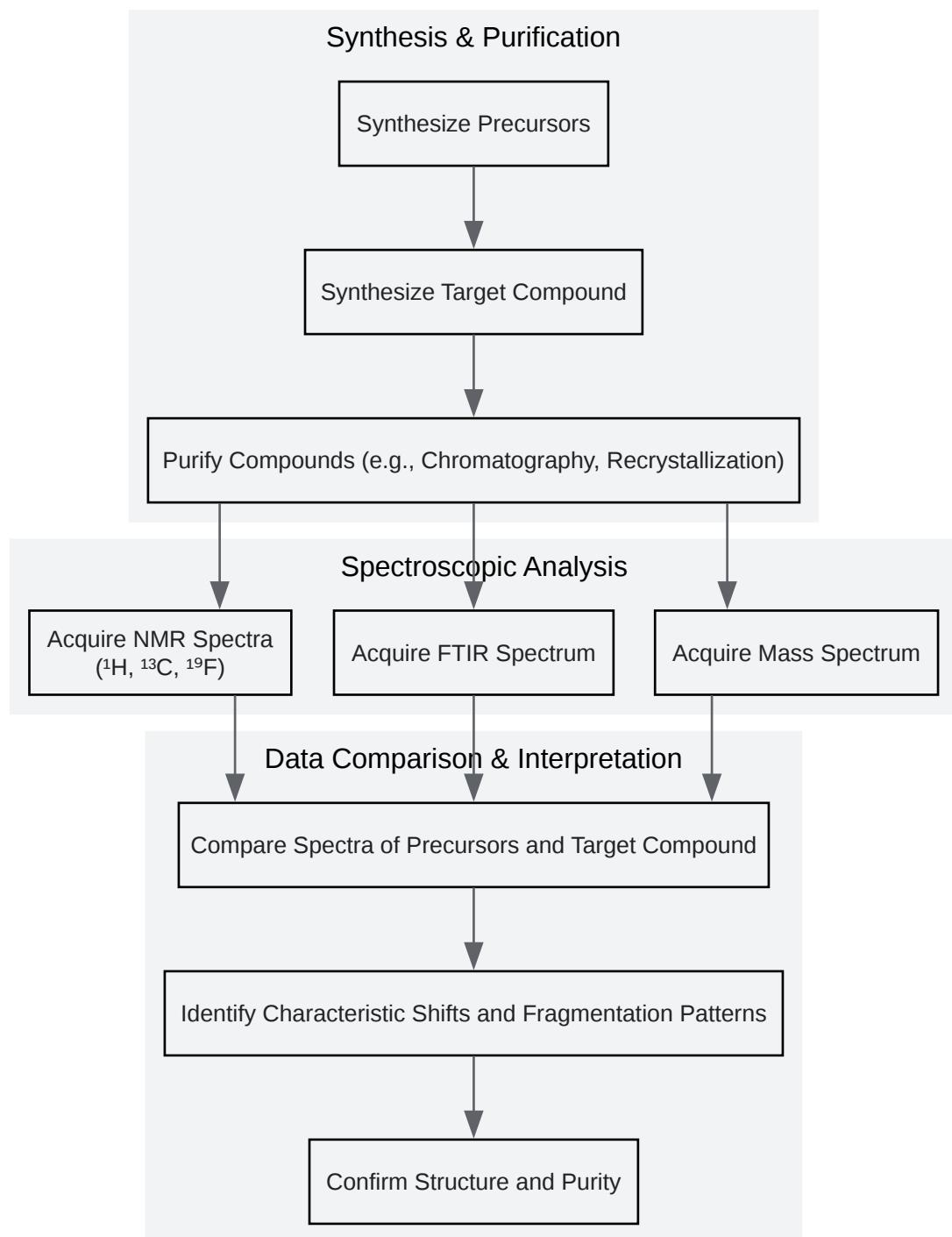
Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is injected into a gas chromatograph to separate the components before they enter the mass spectrometer. Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Logical Workflow for Spectroscopic Analysis

The process of identifying and comparing these molecules spectroscopically follows a logical progression.

Workflow for Spectroscopic Comparison

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A logical workflow for the synthesis and spectroscopic analysis of the target compounds.

This guide provides a foundational spectroscopic comparison of **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** and its precursors. While a complete experimental dataset for the target molecule is not yet publicly available, the provided data and comparative analysis with related compounds offer valuable insights for researchers in the field. Further studies to obtain and publish the complete spectroscopic profile of this promising molecule are encouraged.

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